molecular formula C17H17N3O B5700541 2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol

Cat. No. B5700541
M. Wt: 279.34 g/mol
InChI Key: GIURMLBKVCFZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydropyrazoloquinazoline derivative that has been synthesized using different methods.

Scientific Research Applications

2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. Additionally, this compound has also been reported to possess antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood. However, it has been reported to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. This inhibition leads to the suppression of tumor cell growth and the prevention of bacterial and fungal infections.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can induce apoptosis in cancer cells, which leads to the inhibition of tumor cell growth. Additionally, this compound has also been reported to possess anti-inflammatory properties, which can help in the prevention of various inflammatory diseases. Furthermore, it has been reported to exhibit antioxidant activity, which can help in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol in lab experiments is its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. However, one of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.

Future Directions

There are several future directions for the research on 2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. One of the most significant directions is the exploration of its potential applications in the field of drug discovery. Additionally, further studies are required to understand its mechanism of action and its potential applications in the prevention and treatment of various diseases.
Conclusion:
In conclusion, 2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Further studies are required to fully explore its potential applications and to understand its mechanism of action.

Synthesis Methods

Several methods have been reported for the synthesis of 2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. One of the most common methods involves the reaction of 3-methylphenyl hydrazine with 2-(3-methylphenyl)-3,4-dihydroquinazolin-4-one in the presence of acetic acid. This reaction leads to the formation of 2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol.

properties

IUPAC Name

2-(3-methylphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-5-4-6-12(9-11)15-10-16-18-14-8-3-2-7-13(14)17(21)20(16)19-15/h4-6,9-10,19H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIURMLBKVCFZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=NC4=C(CCCC4)C(=O)N3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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